3-Cyanobenzamide

Crystallography Solid-State Chemistry Materials Science

For R&D requiring the meta-substituted cyanobenzamide isomer, this ≥97% pure 3-Cyanobenzamide (CAS 3441-01-8) is essential. Its non-planar conformation and specific H-bonding network enable unique crystal packing and tailored material properties, distinct from ortho-/para- isomers. It is the key starting material for mGlu5 negative allosteric modulators (NAMs) in CNS drug discovery and a validated substrate in green biocatalytic synthesis using nitrile hydratase. Ortho- or para- isomers are unsuitable substitutes for these specific applications. Analytical COA support ensures reliable derivatization via orthogonal cyano/amide handles.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 3441-01-8
Cat. No. B1293667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanobenzamide
CAS3441-01-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C#N
InChIInChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)
InChIKeyPAQVSWFCADWSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanobenzamide (CAS 3441-01-8): A Meta-Substituted Benzamide Building Block for Chemical Synthesis and Material Research


3-Cyanobenzamide (CAS 3441-01-8), also known as m-cyanobenzamide, is an aromatic amide characterized by a cyano (-CN) group substituted at the meta-position of a benzamide scaffold [1]. This regioisomer is a member of the cyanobenzamide family, which comprises ortho-, meta-, and para-substituted variants (2-, 3-, and 4-cyanobenzamide) . With a molecular weight of 146.15 g/mol and formula C8H6N2O, this compound is supplied by multiple vendors as a white to off-white crystalline solid with typical purities ranging from ≥95% to ≥97% (Assay) . As an intermediate, it serves as a versatile building block in organic synthesis for constructing more complex molecular architectures, particularly in pharmaceutical development and materials science research [2].

Why Substituting 3-Cyanobenzamide with Its Ortho or Para Isomers Fails in Synthesis and Material Design


The seemingly minor positional isomerism among cyanobenzamides (ortho-, meta-, para-) dictates profoundly different solid-state packing and chemical reactivity [1]. The meta-substitution pattern in 3-cyanobenzamide enables a unique, non-planar molecular conformation and a specific intermolecular hydrogen-bonding network that are not replicated by its 2- or 4- isomers . As documented in comparative crystallographic studies, the orientation of the amide group relative to the aromatic ring—a feature directly governed by the cyano group's position—is a critical determinant of crystal packing, mechanical compliance, and even emergent photophysical properties [2]. Furthermore, the ortho relationship between the cyano and amide groups in 2-cyanobenzamide enables unique ring-chain isomerism that is absent in the meta-isomer, making them unsuitable substitutes for applications requiring the specific reactivity of 3-cyanobenzamide [3]. Therefore, generic substitution without considering the positional isomer's specific structural and reactive properties will lead to experimental failure in any context where these characteristics are essential.

Quantitative Differentiation of 3-Cyanobenzamide (CAS 3441-01-8) from Structural Analogs


Non-Planar Crystal Conformation Distinct from Para-Isomer Flat Geometry

The 3-cyanobenzamide molecule adopts a distinct, non-planar conformation in the solid state, with the amide group rotated by 21.8(1)° around the Car-Csp2 bond relative to the phenyl ring [1]. This structural feature is a direct consequence of the meta-substitution pattern and is not observed in the para-isomer, which typically adopts a more planar conformation due to the symmetric substitution [2]. This specific rotation angle was confirmed by single-crystal X-ray diffraction and corroborated by ab initio molecular orbital calculations which yielded a similar rotation angle of 22.46° for the isolated molecule [1].

Crystallography Solid-State Chemistry Materials Science

Regioselective Synthesis Advantage Over Dicyanobenzene Starting Materials

In a biphasic system, the regioselective biocatalytic hydration of 1,3-dicyanobenzene (1,3-DCB) using Rhodococcus R312 nitrile hydratase yields 3-cyanobenzamide with high selectivity. Research demonstrated that in a [bmim][PF6]-water biphasic system, the initial reaction rate for 3-cyanobenzamide production was lower than in a toluene-water system, but the overall yield was higher [1]. A systematic optimization of the biphasic bioreactor achieved a 12-fold increase in the production of the amide product, with less than 8% w/w lost to over-metabolism into the corresponding acid [2].

Biocatalysis Green Chemistry Process Chemistry

Differential Reactivity in Ring-Chain Isomerism Compared to Ortho-Isomer

A comparative study on ring-chain isomeric transitions of 2-cyano-substituted benzamides demonstrated that the ortho-relationship between the cyano and amide groups in 2-cyanobenzamide enables a unique ring-chain tautomerism [1]. This equilibrium is not possible for 3-cyanobenzamide due to the meta-position of its cyano group, which cannot undergo intramolecular cyclization to form a cyclic isoindolinone derivative [1]. The study quantified the rate constants and equilibrium constants for this process in the ortho-isomer, providing a stark contrast in reactivity with the meta-isomer.

Physical Organic Chemistry Reaction Kinetics Isomerism

Melting Point and Physical Property Distinction from Positional Isomers

The three positional isomers of cyanobenzamide exhibit distinct physical properties that are critical for both identification and application. The melting point of 3-cyanobenzamide is reported as 222 °C , while its para-isomer, 4-cyanobenzamide, melts at a significantly higher temperature of 224-228 °C . The ortho-isomer, 2-cyanobenzamide, has a reported melting point of 172-173 °C . These differences reflect the unique intermolecular forces in each crystal lattice and serve as a primary quality control metric.

Physical Chemistry Quality Control Procurement

Commercial Purity Grades and Analytical Support for Research Applications

3-Cyanobenzamide is commercially available in defined purity grades suitable for research and development. Suppliers like Bidepharm offer the compound at a standard purity of 97% with available batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . Chem-Impex provides the product with purity specifications of ≥97% (Assay) and provides access to Certificates of Analysis (COA) for each lot . This level of analytical characterization supports its use as a reliable intermediate in synthesis and as a reference standard.

Analytical Chemistry Procurement Quality Assurance

Primary Research and Industrial Application Scenarios for 3-Cyanobenzamide


Building Block for Functional Advanced Materials

3-Cyanobenzamide's unique crystal packing, driven by its non-planar conformation and specific hydrogen-bonding network, makes it a valuable scaffold for materials science. The compound's ability to form stacked π-π interacting chains in the solid state is a property that can be leveraged to design new crystalline materials with tailored mechanical or optical properties [1]. Researchers exploring flexible electronics or organic phosphorescent materials should prioritize this isomer for its distinct solid-state architecture, which differs fundamentally from that of the para- or ortho- isomers [2].

Precursor in Biocatalytic Process Development

The selective biocatalytic synthesis of 3-cyanobenzamide from 1,3-dicyanobenzene using nitrile hydratase enzymes is a well-documented green chemistry process [1]. This makes the compound a key target and model substrate for researchers developing and optimizing biotransformations, particularly those involving poorly water-soluble substrates in biphasic systems [2]. Its procurement is essential for studying enzyme kinetics, bioreactor design, and developing sustainable routes to fine chemicals.

Synthesis of mGlu5 Receptor Modulators and Other CNS Agents

The 3-cyanobenzamide scaffold is a privileged structure in medicinal chemistry, specifically for the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for CNS disorders [1]. Researchers synthesizing novel mGlu5 NAMs require 3-cyanobenzamide as a starting material to build more complex N-arylbenzamide derivatives with optimized CNS exposure and metabolic stability [2].

Standardized Intermediate in Pharmaceutical and Agrochemical Synthesis

As a commercially available compound with well-defined purity (≥97%) and analytical support, 3-cyanobenzamide is a reliable intermediate for constructing more complex molecules with pharmaceutical or agrochemical potential [1]. Its cyano and amide functional groups provide orthogonal handles for further derivatization, making it a versatile building block in multi-step organic syntheses, where its meta-substitution pattern is a key structural requirement for the final product's activity [2].

Technical Documentation Hub

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